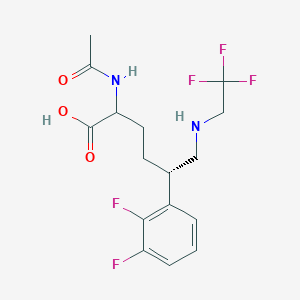![molecular formula C10H17NOS B14804823 7-Thia-10-azaspiro[5.6]dodecan-11-one](/img/structure/B14804823.png)
7-Thia-10-azaspiro[5.6]dodecan-11-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Thia-10-azaspiro[56]dodecan-11-one is a unique chemical compound characterized by its spirocyclic structure, which includes a sulfur atom (thia) and a nitrogen atom (aza) within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Thia-10-azaspiro[5.6]dodecan-11-one typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method involves the cyclization of a suitable precursor containing both sulfur and nitrogen atoms. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
7-Thia-10-azaspiro[5.6]dodecan-11-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atom can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur or nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Thia-10-azaspiro[5.6]dodecan-11-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 7-Thia-10-azaspiro[5.6]dodecan-11-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur and nitrogen atoms in the compound can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. This can lead to changes in the target’s function, such as inhibition or activation of enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
- 1-[(3-fluorophenyl)methyl]-7-thia-10-azaspiro[5.6]dodecan-11-one
- 1-benzyl-10-(3-pyridylmethyl)-7-thia-10-azaspiro[5.6]dodecan-11-one 7,7-dioxide hydrochloride
Uniqueness
7-Thia-10-azaspiro[5.6]dodecan-11-one is unique due to its specific spirocyclic structure, which includes both sulfur and nitrogen atoms. This combination of elements within a spirocyclic framework is relatively rare and imparts unique chemical and physical properties to the compound. These properties make it particularly valuable for applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C10H17NOS |
|---|---|
Molecular Weight |
199.32 g/mol |
IUPAC Name |
7-thia-10-azaspiro[5.6]dodecan-11-one |
InChI |
InChI=1S/C10H17NOS/c12-9-8-10(13-7-6-11-9)4-2-1-3-5-10/h1-8H2,(H,11,12) |
InChI Key |
YHHNNSRHBSOXQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC(=O)NCCS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


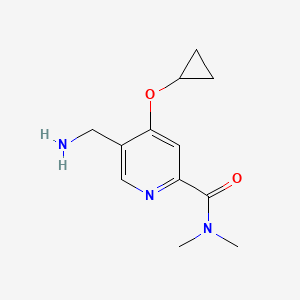
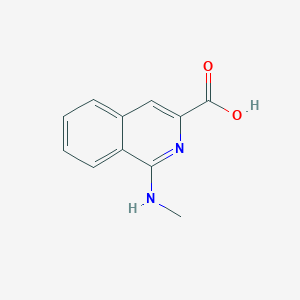
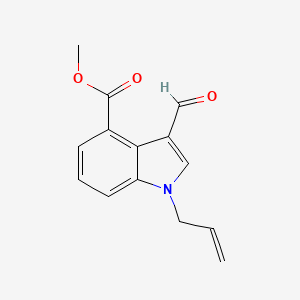
![7-chloro-2H,3H,4H,5H-[1,4]oxazepino[6,7-h]quinolin-3-one](/img/structure/B14804765.png)
![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-7-hydroxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B14804769.png)
![N-{[2-(diphenylacetyl)hydrazinyl]carbonothioyl}-3-iodo-4-methylbenzamide](/img/structure/B14804770.png)
![7,7,15,15-Tetraoctyl-7,15-dihydrobenzo[g]benzo[6,7]indeno[1,2-b]fluorene](/img/structure/B14804772.png)
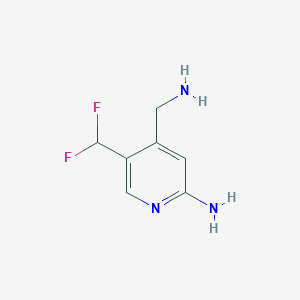
![Propyl 4-{[(3-bromo-4-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B14804779.png)
![Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid, monomethyl ester](/img/structure/B14804790.png)
![[(9R,10S,13S,17R)-17-(2-acetyloxyacetyl)-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B14804801.png)
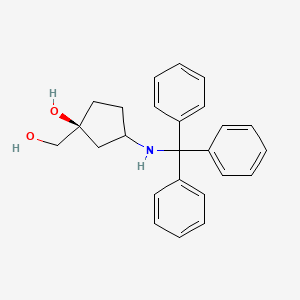
![3-Bromo-8-fluoro-5-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B14804807.png)
